テヌイフォリン

説明

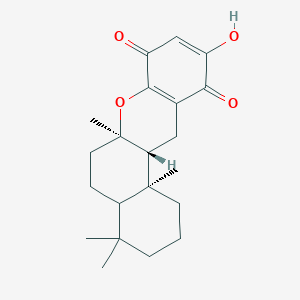

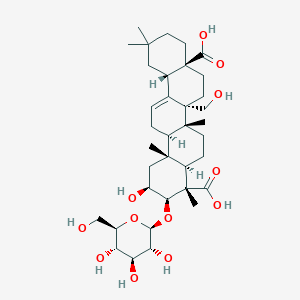

テヌイフォリンは、伝統的な中国医学で一般的に使用されている植物である、ゲンノショウコ(Polygala tenuifolia)の根から得られる生体活性テルペノイド化合物です。この化合物は、特に神経疾患の治療における潜在的な治療効果により、注目を集めています。 テヌイフォリンは、アルツハイマー病に関連するβ-アミロイドの合成を阻害する能力と、認知機能を高める向知性作用で知られています .

科学的研究の応用

Chemistry: Tenuifolin is used as a chemical marker for the quality control of Radix Polygalae.

作用機序

テヌイフォリンは、複数のメカニズムを通じてその効果を発揮します。

生化学分析

Biochemical Properties

Tenuifolin has been found to interact with various enzymes and proteins. It inhibits beta-amyloid synthesis in vitro . It also exhibits nootropic activity in vivo via acetylcholinesterase inhibition and increased norepinephrine and dopamine production .

Cellular Effects

Tenuifolin has been shown to have significant effects on various types of cells and cellular processes. It has been found to reverse spatial learning and memory deficits, as well as neuronal apoptosis in hippocampal areas, in APP/PS1 transgenic AD mice . It also protects against Aβ25–35-induced apoptosis, loss of mitochondria-membrane potential, and activation of caspases-3 and -9 in SH-SY5Y cells .

Molecular Mechanism

The molecular mechanism of Tenuifolin involves its interaction with various biomolecules. It inhibits beta-amyloid synthesis, which is a key factor in the development of Alzheimer’s disease . It also inhibits acetylcholinesterase, leading to increased levels of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning .

Temporal Effects in Laboratory Settings

In laboratory settings, Tenuifolin has been shown to improve the total number of arm entries and the correct rate in female mice in the SAB test, the correct rate in the light-dark discrimination test, and the number of crossing platforms in the MWM test . Additionally, Tenuifolin reduced the latency of female mice in light-dark discrimination and MWM tests .

Dosage Effects in Animal Models

The effects of Tenuifolin vary with different dosages in animal models. For instance, significantly increased AchE activity and decreased ChAT activity in the hippocampus were detected in the mice treated with 9 mg/kg Tenuifolin compared to the model mice .

Metabolic Pathways

Tenuifolin is involved in several metabolic pathways. It suppresses mitophagy via the PINK1/Parkin pathway . This pathway is considered to be one of the most important pathogenesis of Parkinson’s disease .

Transport and Distribution

Tenuifolin is transported and distributed within cells and tissues. A study using a sensitive, reliable, and accurate reversed-phased liquid chromatography with tandem mass spectrometry (LC-MS/MS) in negative ion mode was developed and validated for the quantification of Tenuifolin in rat plasma and tissue .

Subcellular Localization

It has been found that Tenuifolin can cross the blood-brain barrier, which provides the material basis for its pharmacological action in the treatment of memory loss .

準備方法

合成経路と反応条件: テヌイフォリンの調製は、通常、ゲンノショウコ(Polygala tenuifolia)の根からの抽出を伴います。抽出プロセスには、次の手順が含まれます。

乾燥と粉砕: 根は乾燥させ、細かい粉末に粉砕されます。

溶媒抽出: 粉末状の根は、エタノールまたはメタノールを使用して溶媒抽出されます。

ろ過と濃縮: 抽出物は、減圧下でろ過および濃縮されます。

工業生産方法: 工業環境では、テヌイフォリンの生産は、大規模な抽出プロセスを伴います。 連続フローシステムと近赤外分光法の使用が、生薬粉末中のテヌイフォリン含有量の定量分析と品質管理を向上させるために検討されてきました .

化学反応の分析

反応の種類: テヌイフォリンは、次のようなさまざまな化学反応を起こします。

酸化: テヌイフォリンは酸化されて、さまざまな酸化された誘導体を形成することができます。

還元: 還元反応は、テヌイフォリンを異なる生物学的活性を持つ還元形に変換することができます。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン、アルキル化剤。

生成される主要な生成物: これらの反応から生成される主要な生成物には、テヌイフォリンのさまざまな酸化された、還元された、および置換された誘導体があり、それぞれが独自の生物学的活性を持っています .

4. 科学研究への応用

化学: テヌイフォリンは、ゲンノショウコの品質管理のための化学マーカーとして使用されます。

生物学: BDNF/TrkBシグナル伝達経路を通じて、神経細胞の生存とシナプスタンパク質の発現を促進することが示されています.

医学: テヌイフォリンは神経保護効果を示し、アルツハイマー病、パーキンソン病、その他の神経疾患の潜在的な治療薬となっています.

産業: この化合物は、認知機能を改善し、不眠症を治療することを目的としたハーブ薬やサプリメントの開発に使用されています.

類似化合物との比較

テヌイフォリンは、その特異的な作用機序と治療の可能性により、他の類似化合物とは異なります。類似の化合物には、以下のようなものがあります。

テヌイゲニン: 神経保護効果を持つ、ゲンノショウコ(Polygala tenuifolia)から得られる別の化合物。

ポリガラサポニン: さまざまな生物学的活性を持つ、ゲンノショウコ(Polygala tenuifolia)からのサポニンのグループ。

オンジサポニンB: 認知機能に対する潜在的な治療効果を持つサポニン.

テヌイフォリンは、β-アミロイド合成を阻害する能力と向知性作用により、神経疾患の治療のための有望な候補となっています。

特性

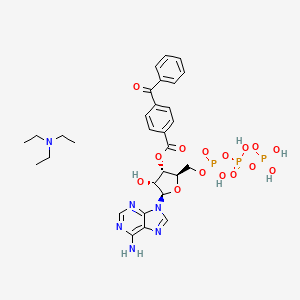

IUPAC Name |

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O12/c1-31(2)10-11-35(30(45)46)12-13-36(17-38)18(19(35)14-31)6-7-22-32(3)15-20(39)27(34(5,29(43)44)23(32)8-9-33(22,36)4)48-28-26(42)25(41)24(40)21(16-37)47-28/h6,19-28,37-42H,7-17H2,1-5H3,(H,43,44)(H,45,46)/t19-,20-,21+,22+,23+,24+,25-,26+,27-,28-,32+,33+,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJLNNAUDGIUAE-YGIRLYIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)CO)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)CO)(C[C@@H]([C@@H]([C@@]3(C)C(=O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401047766 | |

| Record name | Tenuifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20183-47-5 | |

| Record name | Tenuifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20183-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenuifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt](/img/structure/B1142103.png)

![2-[3-(Acetyloxy)-4-methoxyphenyl]-5-hydroxy-6-iodo-7-[[2,3,4-tri-O-acetyl-6-O-(2,3,4-tri-O-acetyl-6-](/img/new.no-structure.jpg)

![N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride](/img/structure/B1142109.png)